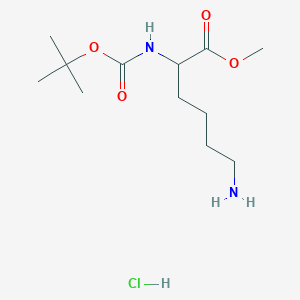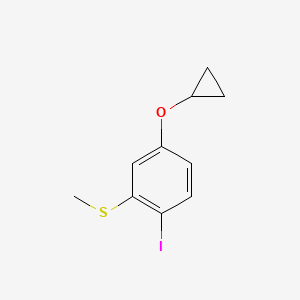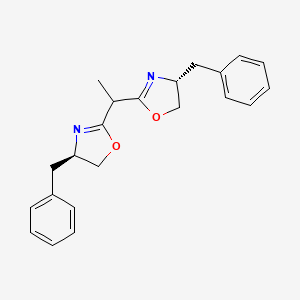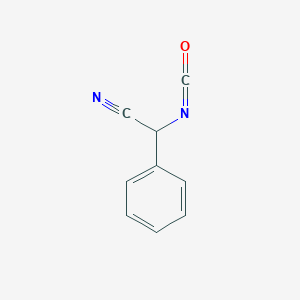
2-Bromo-3-isobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-isobutylpyridine is an organic compound belonging to the class of bromopyridines It is characterized by a bromine atom attached to the second carbon of the pyridine ring and an isobutyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 3-isobutylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the bromine being added to the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-isobutylpyridine derivatives with various functional groups.
Coupling Products: Biaryl compounds with diverse substituents.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isobutylpyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and isobutyl group, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Bromo-3-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
2-Bromo-3-isopropylpyridine: Similar structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Bromo-3-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions compared to other bromopyridines. The bulkiness and branching of the isobutyl group can affect the compound’s steric and electronic properties, leading to distinct chemical behavior and applications.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZETOJPXLPRWJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)











![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
